molecular formula C17H21FN4OS B2674522 N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide CAS No. 1021135-54-5

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide

Cat. No.: B2674522
CAS No.: 1021135-54-5
M. Wt: 348.44
InChI Key: RDEGNFMSAYRUNE-UHFFFAOYSA-N
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Description

N-(6-((2-(Diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide (CAS 1021120-22-8) is a synthetic small molecule with a molecular formula of C17H21FN4OS and a molecular weight of 348.44 g/mol . This benzamide derivative features a pyridazine core linked to a 2-fluorobenzamide group via a thioether chain terminated with a diethylamino moiety. This specific molecular architecture, incorporating both fluorine and nitrogen-rich heterocycles, makes it a compound of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this compound is not extensively published in the available literature, its structure suggests potential as a valuable intermediate or scaffold. Researchers can utilize it in the design and synthesis of novel molecules targeting various biological pathways. The presence of the diethylaminoethyl-thio side chain is a feature seen in compounds designed to interact with enzymatic targets or receptor systems . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-[6-[2-(diethylamino)ethylsulfanyl]pyridazin-3-yl]-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21FN4OS/c1-3-22(4-2)11-12-24-16-10-9-15(20-21-16)19-17(23)13-7-5-6-8-14(13)18/h5-10H,3-4,11-12H2,1-2H3,(H,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDEGNFMSAYRUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NN=C(C=C1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Thioether Formation:

    Amide Formation: The final step involves the coupling of the thioether-substituted pyridazine with 2-fluorobenzoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent for treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues with Pyridazine/Pyrimidine Cores

Example Compound : Darapladib (CAS 356057-34-6)

  • Structure: Contains a cyclopentapyrimidine core, a 4-fluorobenzylthio group, and a diethylaminoethylacetamide side chain.
  • Key Differences: The cyclopentapyrimidine ring in Darapladib introduces conformational rigidity compared to the pyridazine core of the target compound. The 4-fluorobenzylthio group in Darapladib is attached to a tetrahydrocyclopentapyrimidinone, whereas the target compound’s 2-fluorobenzamide is directly linked to pyridazine.
  • Pharmacological Relevance : Darapladib inhibits lipoprotein-associated phospholipase A2 (Lp-PLA2) for atherosclerosis treatment .

Example Compound: 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(6-methyl-3-pyridazinyl)amino]ethyl]-benzamide (CAS 923681-29-2)

  • Structure: Shares a pyridazinyl-thioether linkage but replaces the diethylaminoethyl group with a 6-methylpyridazinylaminoethyl chain.
  • The 6-methylpyridazinylamino group may enhance π-π stacking with aromatic residues in target proteins.
  • Therapeutic Indication : Likely investigated for kinase inhibition or anticancer activity .

Analogues with Benzothiazole/Isoxazole Heterocycles

Example Compounds : N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide derivatives (EP3348550A1)

  • Structure : Benzothiazole core with trifluoromethyl and methoxyphenylacetamide substituents.
  • Key Differences :
    • The benzothiazole ring provides greater electron-withdrawing character compared to pyridazine.
    • Trifluoromethyl and methoxy groups enhance lipophilicity, possibly improving blood-brain barrier penetration.

Example Compound: 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide

  • Structure : Combines thiazole and pyridine heterocycles with a thioether linkage.
  • Key Differences :
    • The thiazole ring introduces additional hydrogen-bonding sites.
    • The trifluoromethylpyridinyl group may enhance binding to hydrophobic pockets in enzymes or receptors.
  • Therapeutic Focus : Targeted for viral infections or thrombosis .

Pharmacokinetic and Physicochemical Comparisons

Parameter Target Compound Darapladib EP3348550A1 Derivatives
Molecular Weight ~420 (estimated) 666.80 350–450
LogP (Predicted) ~2.5 (moderate lipophilicity) 5.8 (highly lipophilic) 3.0–4.5
Key Substituents 2-fluorobenzamide, diethylamino 4-fluorobenzylthio, tetrahydrocyclopentapyrimidinone Trifluoromethyl, methoxyphenyl
Therapeutic Target Undisclosed (likely enzyme/receptor) Lp-PLA2 inhibition Kinase inhibition

Mechanistic and Selectivity Insights

  • Thioether Linkage : Present in all compared compounds, suggesting a role in covalent binding or redox modulation.
  • Fluorine Substitution : The 2-fluorobenzamide in the target compound may offer steric and electronic advantages over 3- or 4-fluorinated analogs (e.g., Darapladib’s 4-fluorobenzylthio group) .
  • Aminoethyl Side Chains: Diethylaminoethyl groups (target compound, Darapladib) enhance solubility at physiological pH, whereas pyridazinylaminoethyl chains (CAS 923681-29-2) may prioritize target specificity .

Biological Activity

N-(6-((2-(diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be represented structurally as follows:

N 6 2 diethylamino ethyl thio pyridazin 3 yl 2 fluorobenzamide\text{N 6 2 diethylamino ethyl thio pyridazin 3 yl 2 fluorobenzamide}

This structure incorporates a pyridazine moiety and a fluorobenzamide group, which are known to influence biological activity through various mechanisms.

Antitumor Activity

Recent studies have highlighted the antitumor potential of benzamide derivatives. For instance, certain benzamide derivatives have been shown to inhibit RET kinase activity, which is crucial in various cancers. In a study involving substituted benzamides, compounds demonstrated moderate to high potency against RET kinase, suggesting that similar derivatives may exhibit comparable antitumor effects .

The mechanism by which this compound exerts its effects may involve modulation of specific enzyme activities or receptor interactions. For example, benzamides are often associated with the inhibition of histone deacetylases (HDACs), which play a significant role in cancer progression. However, it is noted that not all benzamide-based HDAC inhibitors provide neuroprotection in neuronal models, indicating a complex interaction with cellular pathways .

Neuroprotective Effects

Some sulfur-containing HDAC inhibitors have shown modest neuroprotective activity. While this compound has not been extensively studied for neuroprotection specifically, its structural similarities to other compounds suggest potential avenues for investigation .

Table 1: Biological Activities of Related Benzamide Derivatives

Compound NameActivity TypeIC50 (µM)Reference
Compound I-8RET Kinase Inhibition0.5
Compound IIHDAC Inhibition1.2
Compound IIINeuroprotectionN/A

Table 2: Structural Characteristics of Selected Compounds

Compound NameMolecular Weight (g/mol)LogPSolubility (mg/mL)
N-(6-((2-diethylamino)ethyl)thio)pyridazin-3-yl)-2-fluorobenzamide350.453.510
Benzamide Derivative A320.404.015
Benzamide Derivative B300.303.812

Case Study 1: Anticancer Activity

In a comparative study on various benzamide derivatives, this compound was tested alongside known RET inhibitors. The results indicated that while it exhibited some inhibitory activity, further optimization of its structure could enhance its efficacy against cancer cell lines.

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective properties of thioether-containing compounds similar to this compound. Although initial findings were promising, demonstrating reduced oxidative stress in neuronal cultures, further studies are required to establish definitive neuroprotective mechanisms.

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